Cas no 835886-29-8 (N,N'-Bis[2-(4-pyridyl)ethyl]naphthalene-1,8:4,5-bis(dicarbimide))
![N,N'-Bis[2-(4-pyridyl)ethyl]naphthalene-1,8:4,5-bis(dicarbimide) structure](https://it.kuujia.com/scimg/cas/835886-29-8x500.png)
835886-29-8 structure
Nome del prodotto:N,N'-Bis[2-(4-pyridyl)ethyl]naphthalene-1,8:4,5-bis(dicarbimide)
Numero CAS:835886-29-8
MF:C28H20N4O4
MW:476.48280620575
CID:5465100
N,N'-Bis[2-(4-pyridyl)ethyl]naphthalene-1,8:4,5-bis(dicarbimide) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Z5489184706
- N,N'-Bis[2-(4-pyridyl)ethyl]naphthalene-1,8:4,5-bis(dicarbimide)
- N,N'-Bis[2-(4-pyridyl)ethyl]naphthalene-1,8:4,5-bis(dicarboximide)
- Benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone, 2,7-bis[2-(4-pyridinyl)ethyl]-
- 6,13-bis[2-(pyridin-4-yl)ethyl]-6,13-diazatetracyclo [6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(1 5)-pentaene-5,7,12,14-tetrone
-
- Inchi: 1S/C28H20N4O4/c33-25-19-1-2-20-24-22(28(36)32(26(20)34)16-10-18-7-13-30-14-8-18)4-3-21(23(19)24)27(35)31(25)15-9-17-5-11-29-12-6-17/h1-8,11-14H,9-10,15-16H2
- Chiave InChI: HIUAUVNCRQOARZ-UHFFFAOYSA-N
- Sorrisi: O=C1C2C=CC3C(N(CCC4C=CN=CC=4)C(C4=CC=C(C(N1CCC1C=CN=CC=1)=O)C=2C=34)=O)=O
Proprietà calcolate
- Massa esatta: 476.14845513 g/mol
- Massa monoisotopica: 476.14845513 g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 36
- Conta legami ruotabili: 6
- Complessità: 776
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.9
- Superficie polare topologica: 101
- Peso molecolare: 476.5
N,N'-Bis[2-(4-pyridyl)ethyl]naphthalene-1,8:4,5-bis(dicarbimide) Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37300137-0.1g |
6,13-bis[2-(pyridin-4-yl)ethyl]-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone |
835886-29-8 | 95.0% | 0.1g |
$347.0 | 2025-03-18 | |
Enamine | EN300-37300137-10.0g |
6,13-bis[2-(pyridin-4-yl)ethyl]-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone |
835886-29-8 | 95.0% | 10.0g |
$4299.0 | 2025-03-18 | |
Enamine | EN300-37300137-0.05g |
6,13-bis[2-(pyridin-4-yl)ethyl]-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone |
835886-29-8 | 95.0% | 0.05g |
$232.0 | 2025-03-18 | |
Aaron | AR020LR0-2.5g |
6,13-bis[2-(pyridin-4-yl)ethyl]-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone |
835886-29-8 | 95% | 2.5g |
$2719.00 | 2023-12-15 | |
Aaron | AR020LR0-10g |
6,13-bis[2-(pyridin-4-yl)ethyl]-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone |
835886-29-8 | 95% | 10g |
$5937.00 | 2023-12-15 | |
Aaron | AR020LR0-250mg |
6,13-bis[2-(pyridin-4-yl)ethyl]-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone |
835886-29-8 | 95% | 250mg |
$705.00 | 2025-02-14 | |
1PlusChem | 1P020LIO-50mg |
6,13-bis[2-(pyridin-4-yl)ethyl]-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone |
835886-29-8 | 95% | 50mg |
$339.00 | 2024-04-21 | |
1PlusChem | 1P020LIO-100mg |
6,13-bis[2-(pyridin-4-yl)ethyl]-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone |
835886-29-8 | 95% | 100mg |
$491.00 | 2024-04-21 | |
1PlusChem | 1P020LIO-5g |
6,13-bis[2-(pyridin-4-yl)ethyl]-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone |
835886-29-8 | 95% | 5g |
$3647.00 | 2024-04-21 | |
Aaron | AR020LR0-500mg |
6,13-bis[2-(pyridin-4-yl)ethyl]-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone |
835886-29-8 | 95% | 500mg |
$1098.00 | 2025-02-14 |
N,N'-Bis[2-(4-pyridyl)ethyl]naphthalene-1,8:4,5-bis(dicarbimide) Letteratura correlata
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
Srinivas Rangarajan,Robert R. O. Brydon,Aditya Bhan,Prodromos Daoutidis Green Chem., 2014,16, 813-823
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
835886-29-8 (N,N'-Bis[2-(4-pyridyl)ethyl]naphthalene-1,8:4,5-bis(dicarbimide)) Prodotti correlati
- 2228082-45-7(2-amino-2-1-(5-methylpyridin-3-yl)cyclopropylacetic acid)
- 2228544-55-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)-2-methoxy-3-methylbutanoic acid)
- 1261947-04-9(5-(4-Chloro-3-methylphenyl)-3-methylphenol)
- 290331-08-7((1S)-1-(2-bromo-4-fluorophenyl)ethan-1-ol)
- 107348-47-0(PPC-NHS ester)
- 2229426-69-9(3-(5-bromo-2-cyclopropylpyrimidin-4-yl)propanenitrile)
- 2172002-12-7(1-methyl-7-nitro-3-{(propan-2-yl)aminomethyl}-1H-indole-2-carbonitrile)
- 6320-02-1(2-Bromo-benzenethiol)
- 28908-00-1(2-[(chloromethyl)sulfanyl]-1,3-benzothiazole)
- 1338676-24-6(1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-ol)
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
